3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

M1 muscarinic receptor positive allosteric modulator oxazolyl-piperidine

3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2201999-32-6; molecular formula C₁₆H₂₁N₃O₂; MW 287.36) is a synthetic small molecule featuring a 3-methylpyridine core linked via a methoxy spacer to a 4-methylenepiperidine, which is further N-substituted with a 1,3-oxazol-4-ylmethyl group. The compound is described in vendor listings as a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M₁ receptor (mAChR M₁), a G protein-coupled receptor (GPCR) highly expressed in the hippocampus and cortex and implicated in cognitive function.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 2201999-32-6
Cat. No. B2510408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS2201999-32-6
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)CC3=COC=N3
InChIInChI=1S/C16H21N3O2/c1-13-3-2-6-17-16(13)21-10-14-4-7-19(8-5-14)9-15-11-20-12-18-15/h2-3,6,11-12,14H,4-5,7-10H2,1H3
InChIKeyKBOZJQZVMLPELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2201999-32-6): Compound Identity and M1 PAM Pharmacophore Class


3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS 2201999-32-6; molecular formula C₁₆H₂₁N₃O₂; MW 287.36) is a synthetic small molecule featuring a 3-methylpyridine core linked via a methoxy spacer to a 4-methylenepiperidine, which is further N-substituted with a 1,3-oxazol-4-ylmethyl group. The compound is described in vendor listings as a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine M₁ receptor (mAChR M₁), a G protein-coupled receptor (GPCR) highly expressed in the hippocampus and cortex and implicated in cognitive function . However, at the time of this analysis, no primary peer-reviewed research articles, published patents, or authoritative public databases (PubChem BioAssay, ChEMBL, BindingDB, Guide to Pharmacology) were found to contain quantitative pharmacological data specifically for CAS 2201999-32-6. The compound therefore occupies a unique procurement niche: it is available as a research tool from specialty chemical suppliers, but its claimed M₁ PAM activity profile must be inferred from class-level knowledge of structurally related oxazolyl-piperidine M₁ PAMs until direct experimental characterization is published.

Why In-Class M₁ PAMs Cannot Substitute for 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Without Quantitative Cross-Validation


The muscarinic M₁ PAM chemical space is characterized by extreme sensitivity of allosteric pharmacology to minor structural modifications. Within the oxazolyl-piperidine scaffold, positional isomerism of the pyridine attachment (2- vs. 4-substitution), variation of the oxazole substitution pattern, and linker geometry all profoundly influence PAM potency, cooperativity with acetylcholine, and selectivity against M₂–M₅ subtypes [1]. For example, the positional isomer 4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole (CAS 2379997-00-7) differs only in the attachment point of the pyridine ring yet may exhibit substantially altered M₁ PAM pharmacology. Generic substitution among in-class compounds without matched quantitative data on EC₅₀, fold-shift, and agonist activity risks introducing uncontrolled variables into pharmacological experiments. Procurement decisions must therefore be guided by direct, comparator-anchored evidence for each specific CAS number—evidence that, for CAS 2201999-32-6, remains absent from the peer-reviewed public domain as of this analysis. The sections below systematically document the current evidence landscape to enable informed scientific selection.

Quantitative Differentiation Evidence for 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine: A Critical Appraisal


Direct M₁ PAM Potency Data for CAS 2201999-32-6 vs. Structural Analogs: Current Evidence Gap

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology (searched via InChI Key KBOZJQZVMLPELX-UHFFFAOYSA-N and CAS 2201999-32-6) failed to identify any primary publication or public database entry containing quantitative M₁ PAM potency (EC₅₀, pEC₅₀, fold-shift, or % ACh max) data for 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine. Vendor listings describe the compound as a 'potent and selective M₁ PAM' but do not provide supporting numeric values or assay conditions . For comparison, the structurally related M₁ PAM PF-06827443 (a lactam-derived PAM) has reported EC₅₀ values in the nanomolar range, while oxazole-containing analogs such as compound 18f in the pyrrolo[2,3-b]pyridine carboxamide series exhibited an M₁ PAM EC₅₀ of 760 nM (88% ACh max) [1]. However, these data are from distinct chemotypes and cannot be directly extrapolated to CAS 2201999-32-6.

M1 muscarinic receptor positive allosteric modulator oxazolyl-piperidine structure-activity relationship

Positional Isomer Selectivity: 2- vs. 4-Pyridyl Attachment and Implications for M₁ Allosteric Pharmacology

The target compound features the methoxy linker at the 2-position of the 3-methylpyridine ring. A closely related positional isomer, 4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole (CAS 2379997-00-7; EvitaChem EVT-3112456), places the methoxy linker at the 4-position of the 2-methylpyridine . This seemingly minor structural difference fundamentally alters the three-dimensional presentation of the pyridine ring to the M₁ allosteric binding pocket. In the broader M₁ PAM literature, pyridine substitution position has been shown to modulate both cooperativity with acetylcholine and M₁/M₂–M₅ selectivity [1]. While no head-to-head pharmacological comparison between CAS 2201999-32-6 and CAS 2379997-00-7 has been published, the documented sensitivity of M₁ allosteric modulation to regiochemistry means these two isomers cannot be assumed to be functionally interchangeable in biological assays.

positional isomer M1 selectivity structure-activity relationship pyridine substitution

Oxazole Substitution Pattern: Unsubstituted 1,3-Oxazole vs. 2-Methyl-1,3-Oxazole and Implications for Target Engagement

The target compound incorporates an unsubstituted 1,3-oxazol-4-ylmethyl group on the piperidine nitrogen. A structurally proximate analog, 3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine, contains a 2-methyl substituent on the oxazole ring and has been reported in vendor listings under the designation MMV390048 as an antimalarial agent, not an M₁ PAM . This divergence in reported biological activity between two compounds differing only by a methyl group on the oxazole ring underscores the critical importance of the oxazole substitution pattern in determining target engagement profiles. While MMV390048's primary pharmacology targets Plasmodium phosphatidylinositol 4-kinase (PI4K) rather than mAChR M₁, the structural similarity between these two compounds means that off-target M₁ activity of MMV390048 cannot be ruled out without specific screening—and conversely, the M₁ PAM activity claimed for CAS 2201999-32-6 requires independent confirmation that its biological profile is distinct from the antimalarial chemotype.

oxazole substitution M1 PAM heterocycle SAR allosteric modulation

Class-Level M₁ PAM Potency Benchmarking: Representative Oxazole-Containing M₁ PAMs Provide Context for Expected Activity Range

In the absence of direct data for CAS 2201999-32-6, the expected potency range for oxazole-containing M₁ PAMs can be contextualized using published data for representative compounds. VU0456940, a potent M₁ PAM containing an oxazole moiety, exhibits an hM₁ EC₅₀ of 340 nM with a 14-fold leftward shift of the acetylcholine concentration-response curve (CRC) and is inactive at hM₂–hM₅ . Another oxazole-containing analog, compound 18f from the VU6007477 series, demonstrated an hM₁ PAM EC₅₀ of 760 nM with 88% of the acetylcholine maximum [1]. These data establish a benchmark range for oxazole-bearing M₁ PAMs (EC₅₀ approximately 300–800 nM) and highlight the importance of fold-shift measurements as a more functionally relevant parameter than EC₅₀ alone. Whether CAS 2201999-32-6 falls within, above, or below this potency range—and whether it displays similar M₁ selectivity—remains to be experimentally determined. Procurement decisions should account for this uncertainty by budgeting for in-house pharmacological profiling.

M1 PAM benchmark oxazole EC50 allosteric modulator potency

Recommended Research Application Scenarios for 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Based on Current Evidence


M₁ Muscarinic Receptor Allosteric Pharmacology Probe Development

Given the vendor-claimed M₁ PAM activity of CAS 2201999-32-6, the primary recommended application is as a tool compound for investigating M₁ receptor allosteric modulation in recombinant cell lines (e.g., CHO-hM₁) or native tissues (hippocampal slices, cortical neurons). Researchers should perform full concentration-response curves (1 nM–30 µM) in the presence of an EC₂₀ concentration of acetylcholine to determine the compound's EC₅₀, maximal potentiation (% ACh max), and fold-shift of the ACh CRC [1]. Parallel screening against M₂–M₅ receptors is essential to establish selectivity. The structurally related positional isomer CAS 2379997-00-7 should be included as a comparator to probe pyridine attachment regiochemistry effects on M₁ PAM pharmacology.

Structure-Activity Relationship (SAR) Studies of Oxazolyl-Piperidine M₁ PAMs

CAS 2201999-32-6 serves as a key scaffold representative in systematic SAR exploration of oxazolyl-piperidine M₁ PAMs. Its structural features—3-methylpyridine at the 2-position, unsubstituted 1,3-oxazole, and piperidine linker—define a specific chemical space point that can be compared with analogs varying in pyridine attachment position (CAS 2379997-00-7), oxazole substitution (2-methyl analog MMV390048), and pyridine substituents (chloro, trifluoromethyl analogs) [1]. Procurement of this compound alongside systematically varied analogs enables the construction of quantitative SAR models correlating structural features with M₁ PAM potency, cooperativity, and selectivity. Such studies are particularly valuable given the known sensitivity of M₁ allosteric modulation to subtle structural perturbations [2].

In Vitro Selectivity Profiling Against Antimalarial Chemotype Cross-Reactivity

The structural similarity between CAS 2201999-32-6 and MMV390048 (2-methyl oxazole analog with antimalarial PI4K activity) presents a unique research opportunity to investigate how oxazole substitution dictates target selectivity between GPCR modulation and kinase inhibition [1]. A side-by-side profiling experiment testing both compounds in M₁ PAM assays and Plasmodium falciparum growth inhibition assays would quantify the selectivity shift imparted by the 2-methyl group on the oxazole ring. This cross-target selectivity data would be valuable for understanding the polypharmacology potential of the oxazolyl-piperidine scaffold and for guiding the design of analogs with improved target selectivity.

Chemical Biology Tool for Muscarinic Receptor Subtype Deconvolution

If experimental characterization confirms M₁ selectivity for CAS 2201999-32-6, the compound could serve as a chemical biology probe for deconvolving M₁-mediated signaling from M₂/M₃/M₄/M₅ contributions in complex biological systems such as neuronal cultures, brain slice electrophysiology, or in vivo cognitive assays. The compound would be used in combination with subtype-selective antagonists (e.g., VU0255035 for M₁, AF-DX 116 for M₂) to isolate M₁-specific effects on synaptic plasticity, long-term potentiation, or behavioral endpoints [1]. However, this application is contingent upon experimental confirmation of potency and selectivity, as class-level evidence indicates that M₁ PAMs can exhibit varying degrees of agonist activity and subtype crossover [2].

Quote Request

Request a Quote for 3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.